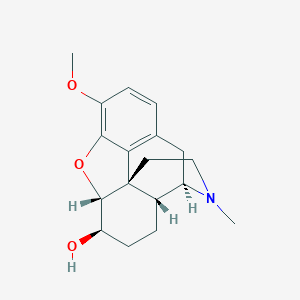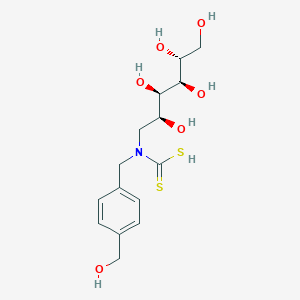
Ethyl trans-3-isopropyl-2-oxiranecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl trans-3-isopropyl-2-oxiranecarboxylate, also known as ethyl trans-3-(1-methylethyl)-2-oxirane-carboxylate, is a chemical compound that belongs to the family of oxiranes. It is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate involves the formation of a reactive oxirane intermediate. This intermediate can undergo various transformations, such as ring-opening reactions and nucleophilic additions. The chiral nature of the compound allows for the formation of enantiomerically pure products, which is important in many applications.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It is also not expected to have any significant environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate in lab experiments is its chiral nature, which allows for the formation of enantiomerically pure products. It is also a relatively simple and inexpensive reagent to synthesize. However, its low solubility in water can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate in scientific research. One potential area of interest is in the development of new catalysts for the asymmetric epoxidation of alkenes. Additionally, it may have potential applications in the synthesis of new pharmaceuticals and natural products. Further studies on its biochemical and physiological effects may also be of interest.
Conclusion:
Ethyl trans-3-isopropyl-2-oxiranecarboxylate is a valuable compound in scientific research due to its unique properties and applications. Its chiral nature allows for the formation of enantiomerically pure products, which is important in many applications. While there are limited studies on its biochemical and physiological effects, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research on its potential applications and future directions may lead to new discoveries and advancements in the field of organic synthesis.
Méthodes De Synthèse
Ethyl trans-3-isopropyl-2-oxiranecarboxylate can be synthesized through the epoxidation of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropylacrylate using a peracid or peroxyacid as an oxidizing agent. The reaction is typically carried out at low temperatures and under inert atmosphere conditions. The resulting product is a clear, colorless liquid that is soluble in most organic solvents.
Applications De Recherche Scientifique
Ethyl trans-3-isopropyl-2-oxiranecarboxylate is widely used in scientific research for its unique properties and applications. It is commonly used as a chiral building block in the synthesis of various organic compounds. It has been shown to be an effective reagent for the asymmetric epoxidation of alkenes, which is a valuable reaction in organic synthesis. Additionally, it has been used in the synthesis of biologically active compounds, such as natural products and pharmaceuticals.
Propriétés
Numéro CAS |
136889-95-7 |
|---|---|
Nom du produit |
Ethyl trans-3-isopropyl-2-oxiranecarboxylate |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
ethyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-4-10-8(9)7-6(11-7)5(2)3/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
Clé InChI |
HPSAABPQZURAKQ-RQJHMYQMSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1[C@H](O1)C(C)C |
SMILES |
CCOC(=O)C1C(O1)C(C)C |
SMILES canonique |
CCOC(=O)C1C(O1)C(C)C |
Synonymes |
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-4-methyl-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



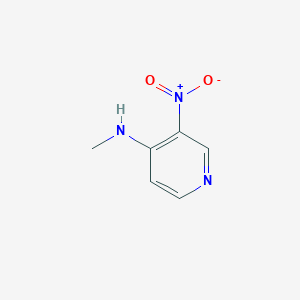
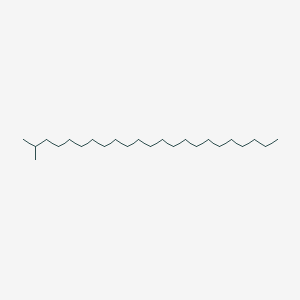
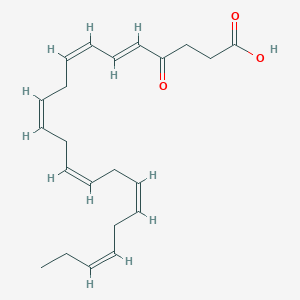
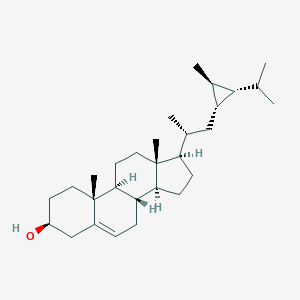

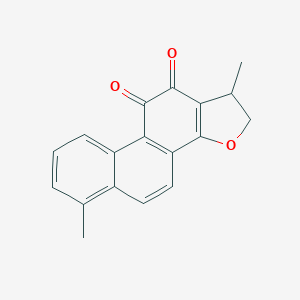
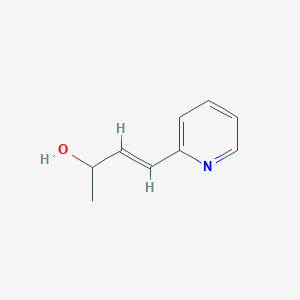
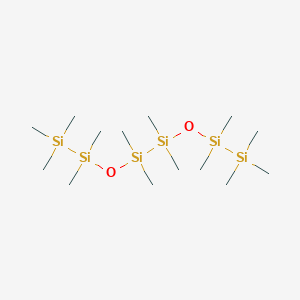


![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)

